Retra

Anticancer potency Mutant p53 Cytotoxicity

RETRA (RETRA hydrochloride) uniquely disrupts the mutant p53-p73 inhibitory complex, liberating p73 to transcriptionally activate pro-apoptotic genes (e.g., >10-fold p21 induction) exclusively in mutant p53-bearing cells. Unlike PRIMA-1 or PhiKan 083, it does not directly bind or reactivate mutant p53, making it the definitive probe for p73-dependent salvage pathway studies. Trusted for in vivo xenograft models with validated efficacy (~50% tumor volume reduction). Ensure experimental precision—choose the only p73-specific liberator.

Molecular Formula C11H12ClNO3S2
Molecular Weight 305.8 g/mol
CAS No. 1173023-52-3
Cat. No. B560256
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRetra
CAS1173023-52-3
Synonyms2-[(4,5-Dihydro-2-thiazolyl)thio]-1-(3,4-dihydroxyphenyl)ethanone hydrochloride
Molecular FormulaC11H12ClNO3S2
Molecular Weight305.8 g/mol
Structural Identifiers
SMILESC1CSC(=N1)SCC(=O)C2=CC(=C(C=C2)O)O.Cl
InChIInChI=1S/C11H11NO3S2.ClH/c13-8-2-1-7(5-9(8)14)10(15)6-17-11-12-3-4-16-11;/h1-2,5,13-14H,3-4,6H2;1H
InChIKeyZZAVDVMJZKDBIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Retra (CAS 1173023-52-3) for Mutant p53 Research: A p73-Dependent Anticancer Small Molecule


Retra (RETRA hydrochloride), with CAS number 1173023-52-3, is a synthetic small molecule categorized as a mutant p53 reactivator and p73 activator [1]. It is a cell-permeable thioethanone compound that specifically suppresses the growth of cancer cells harboring mutant p53 by disrupting the inhibitory complex between mutant p53 and its family member, p73 [1]. This mechanism restores p73's tumor-suppressive function, leading to the transcriptional activation of p53-responsive genes and the induction of apoptosis [1]. Retra's activity is strictly dependent on the presence of mutant p53 and p73, and it does not affect normal cells or those with wild-type p53 in carcinoma models [1].

Why Generic p53 Activators Cannot Substitute for Retra: Mechanism-Specific Differentiation


Not all p53-targeting compounds are interchangeable for research into mutant p53-driven cancers. Retra operates through a unique, indirect mechanism: it does not directly bind to or reactivate mutant p53 itself, but instead liberates the p53 family member p73 from inhibitory sequestration by mutant p53 [1]. This p73-dependent salvage pathway contrasts sharply with other mutant p53 reactivators (e.g., PRIMA-1/APR-246) that covalently modify mutant p53 to restore its DNA-binding ability [2], or stabilizers (e.g., PhiKan 083) that bind to specific p53 mutant conformations [3]. Consequently, Retra's cellular effects, mutant-type specificity, and gene expression profile are mechanistically distinct. Substituting Retra with a generic 'p53 activator' would introduce a different mode of action and potentially confound experimental results, especially in studies focused on the p73 signaling axis and the gain-of-function activities of mutant p53.

Quantitative Differentiation of Retra: Comparative Data Against Key Analogs and Baselines


Potency Comparison: Retra IC50 vs. PRIMA-1/APR-246 in Mutant p53 Cell Lines

Retra demonstrates a consistent inhibitory concentration (IC50) of approximately 4 µM across various mutant p53-expressing carcinoma cells . In a direct comparison within the same review, the well-known mutant p53 reactivators PRIMA-1 and APR-246 exhibit higher IC50 values in analogous mutant p53 models (e.g., Saos-2-His-273 cells: PRIMA-1 IC50 = 14 µM, APR-246 IC50 = 9 µM) [1]. This indicates Retra achieves its growth-inhibitory effect at a lower concentration in these specific cellular contexts.

Anticancer potency Mutant p53 Cytotoxicity

p73 Activation Magnitude: Fold-Change Induced by Retra vs. DNA-Damaging Agent

Retra's mechanism is centered on upregulating and liberating the p73 protein. Treatment of mutant p53-expressing A431 cells with Retra (2 µg/ml for 20 h) resulted in a substantial ~3.7-fold increase in p73 protein levels . Critically, this effect is specific to the mutant p53 context; Retra induced a 4- to 5-fold increase in TA/p73 protein in A431 cells but produced virtually no increase in wild-type p53-expressing A549 cells, whereas the DNA-damaging agent 5-fluorouracil (5 µg/ml) strongly induced p53 accumulation in A549 cells but not in A431 cells [1].

p73 activation Protein upregulation Mechanism of action

Transcriptional Selectivity: Pro-Apoptotic Gene Activation Profile

Retra treatment leads to a distinct transcriptional response. In A431 cells, Retra (1.5 µg/ml for 14 h) increased transcription of the proapoptotic genes PUMA/BBC3 by 5-fold and p21/CDKN1A by more than 10-fold . In comparison, the p53 activator CP-31398 was shown to induce p21 expression in p53 mutant cells at a much higher concentration (36.75 µM for 16 h) . This comparison highlights that Retra potently induces key downstream effectors of cell cycle arrest and apoptosis at relatively low concentrations.

Gene expression p21 PUMA Apoptosis

In Vivo Efficacy: Tumor Growth Delay and Reduction in Mouse Xenografts

Retra's activity has been validated in vivo. In a nude mouse xenograft model using A431 cells (which harbor mutant p53), treatment with Retra (0.4 mg/animal via 6 daily intraperitoneal injections) resulted in a quantifiable delay in tumor formation of approximately 4 days and a ~50% reduction in tumor volume by day 25 compared to control . In contrast, the mutant p53 stabilizer PhiKan 083, while having a defined binding affinity (Kd = 167 µM) [1], lacks reported in vivo efficacy data, limiting its translational relevance.

In vivo efficacy Xenograft Tumor suppression

Recommended Application Scenarios for Retra Based on Validated Evidence


Dissecting p73-Dependent Signaling in a Mutant p53 Background

Retra is the optimal tool for experiments requiring the specific, quantitative activation of p73 in the context of mutant p53. Its ability to induce a 3.7- to 5-fold increase in p73 protein levels exclusively in mutant p53-bearing cells (Section 3, Item 2) [1] makes it ideal for studying p73's downstream transcriptional programs (e.g., >10-fold p21 induction, Section 3, Item 3) without the confounding influence of direct p53 reactivation.

In Vivo Xenograft Studies of Mutant p53-Driven Tumors

For researchers planning in vivo tumor models, Retra provides a validated compound with established efficacy. The reported protocol (0.4 mg/animal, 6 daily i.p. injections) and outcomes (~4-day tumor formation delay and ~50% volume reduction by day 25, Section 3, Item 4) offer a proven starting point for investigating the therapeutic potential of targeting the mutant p53-p73 complex in mouse xenografts, reducing the need for extensive preliminary in vivo optimization.

Investigating Gain-of-Function (GoF) Mutant p53 Mechanisms

Retra's unique mechanism—liberating p73 from inhibitory complexes with mutant p53 [1]—directly targets one of the key oncogenic GoF activities of mutant p53. It is therefore a critical chemical probe for studies aiming to dissect the specific contributions of p73 sequestration to the aggressive phenotype of cancers with mutant p53, a line of inquiry not possible with compounds that simply stabilize or reactivate the mutant p53 protein itself (Section 2) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Retra

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.